2-(2-aminoethyl)-2,5,6,8-tetrahydro-3H-pyrano[3,4-c]pyridazin-3-one
Beschreibung
Systematic IUPAC Name and Structural Interpretation
The systematic IUPAC name 2-(2-aminoethyl)-2,5,6,8-tetrahydro-3H-pyrano[3,4-c]pyridazin-3-one provides a precise description of the compound’s structure. The name is derived from its fused bicyclic system, which consists of a pyrano ring (a six-membered oxygen-containing heterocycle) and a pyridazinone ring (a six-membered diazine ring with a ketone group). The numbering of the fused system begins at the oxygen atom in the pyrano ring, with fusion occurring at positions 3 and 4 of the pyridazinone moiety.
The prefix 2,5,6,8-tetrahydro indicates partial saturation of the pyrano-pyridazine framework, specifically at positions 2, 5, 6, and 8. The 2-(2-aminoethyl) substituent is attached to the pyrano ring, introducing a primary amine functional group via an ethyl chain. This substituent’s position and orientation are critical for the compound’s electronic and steric properties. Structural analysis reveals that the pyrano ring adopts a half-chair conformation, while the pyridazinone ring maintains planarity due to conjugation between the carbonyl group and adjacent nitrogen atoms.
CAS Registry Number and Alternative Designations
The compound is uniquely identified by its CAS Registry Number 1225137-72-3 , assigned by the Chemical Abstracts Service (CAS) to ensure unambiguous classification. This identifier is essential for regulatory compliance, database searches, and cross-referencing in scientific literature.
Alternative designations include:
These aliases reflect the compound’s utility in pharmacological research and its structural relationship to other pyridazinone derivatives.
Molecular Formula and Weight Analysis
The molecular formula C₉H₁₃N₃O₂ corresponds to a molecular weight of 195.22 g/mol , calculated as follows:
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 9 | 12.01 | 108.09 |
| H | 13 | 1.008 | 13.10 |
| N | 3 | 14.01 | 42.03 |
| O | 2 | 16.00 | 32.00 |
| Total | 195.22 |
The formula accounts for:
- C₉ : Nine carbon atoms from the pyrano-pyridazinone core (8 carbons) and the 2-aminoethyl substituent (1 carbon).
- H₁₃ : Thirteen hydrogens distributed across the saturated heterocycles and the ethylamine side chain.
- N₃ : Three nitrogen atoms, two from the pyridazinone ring and one from the amino group.
- O₂ : Two oxygen atoms, one from the pyrano ring and one from the ketone group.
This stoichiometric breakdown aligns with high-resolution mass spectrometry (HRMS) data reported for related pyrano-pyridazinone derivatives. The compound’s mass spectral signature typically includes a base peak at m/z 195.1 ([M+H]⁺), consistent with its molecular weight.
Eigenschaften
IUPAC Name |
2-(2-aminoethyl)-6,8-dihydro-5H-pyrano[3,4-c]pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c10-2-3-12-9(13)5-7-1-4-14-6-8(7)11-12/h5H,1-4,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOHAXJGLFTPFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=NN(C(=O)C=C21)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Biochemische Analyse
Biochemical Properties
2-(2-aminoethyl)-2,5,6,8-tetrahydro-3H-pyrano[3,4-c]pyridazin-3-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit phosphodiesterase enzymes, which are involved in the regulation of intracellular levels of cyclic nucleotides. This inhibition can lead to increased levels of cyclic AMP and cyclic GMP, which are important secondary messengers in cellular signaling pathways. Additionally, this compound can bind to calcium ions, influencing calcium-dependent processes in cells.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to modulate cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting phosphodiesterase enzymes, it can enhance the signaling pathways mediated by cyclic AMP and cyclic GMP. This modulation can lead to changes in gene expression, affecting various cellular functions such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to phosphodiesterase enzymes, inhibiting their activity and leading to increased levels of cyclic nucleotides. This binding interaction is crucial for its role in modulating cellular signaling pathways. Additionally, the compound can interact with calcium ions, stabilizing calcium-induced conformational changes in proteins such as troponin C. This interaction can influence muscle contraction and other calcium-dependent processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that it can have sustained effects on cellular function, particularly in terms of modulating cyclic nucleotide levels and calcium-dependent processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects, such as antihypertensive and anti-inflammatory properties. At higher doses, it can exhibit toxic or adverse effects, including potential cardiotoxicity due to its interaction with calcium ions. Threshold effects have been noted, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as phosphodiesterases and calcium-binding proteins, influencing metabolic flux and metabolite levels. The compound can also affect the synthesis and degradation of cyclic nucleotides, playing a role in cellular energy metabolism and signaling.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can accumulate in specific cellular compartments, influencing its localization and activity. The compound’s distribution is crucial for its therapeutic effects, as it needs to reach target sites within cells to exert its biochemical actions.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with calcium ions can localize it to regions where calcium signaling is prominent, such as the sarcoplasmic reticulum in muscle cells. This localization is critical for its role in modulating calcium-dependent processes and cellular signaling pathways.
Biologische Aktivität
2-(2-aminoethyl)-2,5,6,8-tetrahydro-3H-pyrano[3,4-c]pyridazin-3-one (CAS Number: 2090582-14-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₉H₁₃N₃O₂
- Molecular Weight : 195.22 g/mol
- Structure : The compound features a pyrano-pyridazinone core which is pivotal for its biological activity.
Antimicrobial Activity
Research indicates that pyridazinone derivatives exhibit notable antimicrobial properties. For instance, studies have shown that modifications in the structure of pyridazinones can enhance their efficacy against various bacterial strains. The compound has been evaluated for its ability to inhibit the growth of both Gram-positive and Gram-negative bacteria.
Antioxidant Properties
The antioxidant capacity of this compound has been assessed through various assays. These studies suggest that the compound can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems.
Anti-inflammatory Effects
Pyridazinone derivatives have shown potential in modulating inflammatory pathways. In vitro studies demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages. This suggests a possible application in treating inflammatory diseases.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
-
Enzyme Inhibition :
- The compound has been reported to inhibit phosphodiesterases (PDEs), which play a crucial role in cellular signaling pathways. Inhibition of PDEs can lead to increased levels of cyclic nucleotides (cAMP and cGMP), contributing to various physiological effects such as vasodilation and anti-inflammatory responses .
-
Receptor Modulation :
- Some studies suggest that the compound may act on certain receptors involved in neurotransmission and inflammation, although further research is needed to elucidate these pathways fully.
Study 1: Antimicrobial Efficacy
In a study conducted by Asif et al., various pyridazinone derivatives were synthesized and tested against a panel of bacterial strains. The results indicated that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Study 2: Anti-inflammatory Mechanism
A study published in the European Journal of Medicinal Chemistry explored the anti-inflammatory effects of pyridazinone derivatives. The findings revealed that treatment with the compound significantly reduced the expression of inflammatory markers in vitro, suggesting its potential as an anti-inflammatory agent .
Data Table: Summary of Biological Activities
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Physicochemical and Functional Properties
A comparative analysis based on structural analogs is summarized below:
*Molecular weights and solubility are estimated based on structural analogs.
- Solubility: The aminoethyl group in the target compound likely increases water solubility compared to chloro- or phenyl-substituted pyridazinones .
- Reactivity: The pyridazinone core is susceptible to electrophilic substitution, as demonstrated in ’s bromination and nitration of thiadiazolo-benzimidazoles . The aminoethyl group may further enable functionalization via amide coupling or Schiff base formation.
Vorbereitungsmethoden
Regioselective N-Alkylation
Starting materials: Ethyl 1H-pyrazole-3(5)-carboxylates or analogues serve as the NH-heterocycle precursors.
Alkylating agent: 2-(chloromethyl)oxirane is used to introduce the oxirane ring via N-alkylation.
Reaction conditions:
The choice of base and solvent critically affects regioselectivity and yield. For example:Entry Base Solvent Temperature Time Major Product Yield (%) Notes 1 K2CO3 None 70 °C 16 h Desired isomer 2a 24 Full conversion but low yield 2 Cs2CO3 None Lower temp - Mixture 2a:3a (3:2) - Less selective, mixture of regioisomers 3 NaH None - - Undesired isomer 3a - High regioselectivity but wrong isomer 4 KOH + TBAB None - - No yield improvement - Catalytic TBAB ineffective The best regioselectivity was achieved by optimizing the base and reaction conditions to favor the formation of the desired N-alkylated intermediate (2a).
Mechanistic insight: The regioselectivity arises from the steric and electronic environment around the pyrazole nitrogen atoms. Optimization often requires fine-tuning the base strength and solvent polarity to direct alkylation to the preferred nitrogen.
Oxirane Ring-Opening and Cyclization
After obtaining the N-alkylated intermediate bearing the oxirane ring, treatment with primary amines (such as 2-aminoethyl derivatives) opens the epoxide ring.
This nucleophilic ring-opening is followed by intramolecular cyclization, forming the fused pyrano[3,4-c]pyridazin-3-one ring system.
The reaction proceeds under mild conditions, often at room temperature or slightly elevated temperatures, and typically yields the target fused heterocycle in good to excellent yields.
The cyclization step is generally facilitated by the proximity of nucleophilic amino groups and electrophilic centers created during ring-opening.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Regioselective N-alkylation | NH-pyrazole derivative + 2-(chloromethyl)oxirane, base (K2CO3 or Cs2CO3), solvent-free or polar solvents, 70 °C | Formation of N-(oxiran-2-ylmethyl) pyrazole carboxylate regioisomer |
| 2 | Oxirane ring-opening and cyclization | Treatment with 2-aminoethylamine or similar nucleophiles, mild heating or room temperature | Formation of fused tetrahydro-pyrano-pyridazinone ring system |
Q & A
Q. What are the standard synthetic routes for preparing 2-(2-aminoethyl)-2,5,6,8-tetrahydro-3H-pyrano[3,4-c]pyridazin-3-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with pyridazine or pyranone precursors. For example:
Cyclization : Use of ethanol or DMF as solvents under reflux (60–80°C) with catalysts like NaHSO₄ to promote ring closure (as seen in pyrano-pyridazine analogs) .
Aminoethylation : Introduce the 2-aminoethyl group via nucleophilic substitution or reductive amination. Optimize pH (6.5–7.5) and temperature (room temp to 50°C) to avoid side reactions .
- Key Parameters : Monitor reaction progress via TLC (petroleum ether:ethyl acetate = 1:1) and purify via column chromatography or recrystallization .
Q. How can the purity and structural identity of this compound be validated using spectroscopic methods?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the pyridazinone ring (δ 6.5–8.0 ppm for aromatic protons) and the aminoethyl group (δ 2.5–3.5 ppm for CH₂). Compare with analogs in crystallographic databases .
- IR Spectroscopy : Confirm carbonyl (C=O) stretch at ~1700 cm⁻¹ and NH₂ bends at ~1600 cm⁻¹ .
- HRMS : Validate molecular ion [M+H]⁺ with <2 ppm error .
Q. What solvents and catalysts are optimal for its stability during storage and reactions?
- Methodological Answer :
- Storage : Use anhydrous DMSO or ethanol at –20°C to prevent hydrolysis of the pyridazinone ring .
- Reactions : Polar aprotic solvents (DMF, DMSO) enhance solubility, while mild bases (K₂CO₃) minimize degradation .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved for this compound?
- Methodological Answer :
Dynamic Effects : Check for tautomerism in the pyridazinone ring using variable-temperature NMR .
X-ray Crystallography : Resolve ambiguities by comparing experimental data with published structures (e.g., Acta Crystallographica Section E analogs) .
DFT Calculations : Simulate NMR chemical shifts to identify discrepancies caused by solvent effects or conformational flexibility .
Q. What strategies are effective for studying its degradation pathways under physiological conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to pH 1–13 buffers (37°C) and analyze via HPLC-MS to identify hydrolysis byproducts (e.g., ring-opened intermediates) .
- Oxidative Stress : Use H₂O₂ or cytochrome P450 mimics to simulate metabolic breakdown .
Q. How can computational modeling predict its binding affinity to biological targets (e.g., enzymes)?
- Methodological Answer :
Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases). Focus on hydrogen bonding with the aminoethyl group and π-π stacking with the pyridazinone ring .
MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories in explicit solvent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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